molecular formula C10H8O2S2 B1584263 2-(Phenylsulfonyl)thiophene CAS No. 22407-40-5

2-(Phenylsulfonyl)thiophene

Cat. No.: B1584263
CAS No.: 22407-40-5
M. Wt: 224.3 g/mol
InChI Key: SRWXKQSZSIGHCO-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)thiophene is an organic compound that features a thiophene ring substituted with a phenylsulfonyl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)thiophene typically involves the sulfonylation of thiophene. One common method is the reaction of thiophene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Phenylsulfonyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport and light emission .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylsulfonyl)thiophene stands out due to its versatile reactivity and potential for functionalization. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its applications in materials science and potential biological activities highlight its significance in both research and industry .

Properties

IUPAC Name

2-(benzenesulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWXKQSZSIGHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300948
Record name 2-(phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22407-40-5
Record name 22407-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140131
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PHENYLSULFONYL)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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